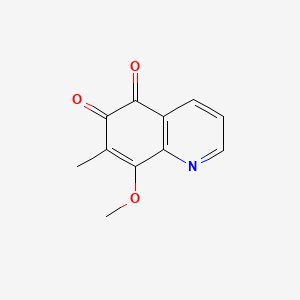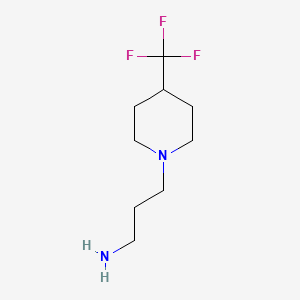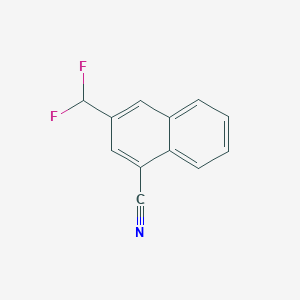![molecular formula C7H4N4O4 B11894554 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: is a heterocyclic compound with the molecular formula C7H4N4O4 and a molecular weight of 208.13 g/mol This compound is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is substituted with a nitro group at the 7-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolo[3,2-d]pyrimidine precursor, followed by carboxylation. The nitration step often requires the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents such as carbon monoxide in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 7-amino-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid.
Substitution: Formation of various substituted pyrrolo[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its derivatives are investigated for their interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions . Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: This compound lacks the nitro group at the 7-position, making it less reactive in redox reactions.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid:
Uniqueness: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrolo[3,2-d]pyrimidine core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H4N4O4 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)6-5-4(9-2-10-6)3(1-8-5)11(14)15/h1-2,8H,(H,12,13) |
InChI Key |
ATMISQRPSCCTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


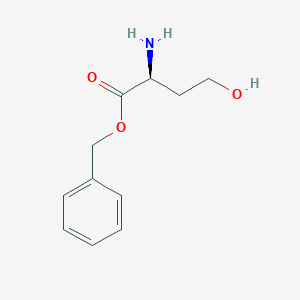
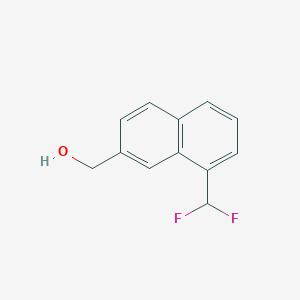

![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)


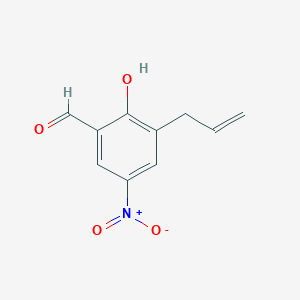

![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)


